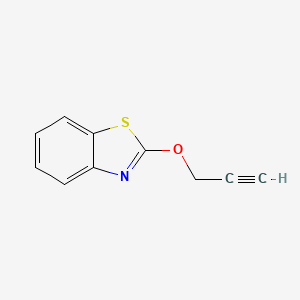

2-(2-Propynyloxy)-1,3-benzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H7NOS |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

2-prop-2-ynoxy-1,3-benzothiazole |

InChI |

InChI=1S/C10H7NOS/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h1,3-6H,7H2 |

InChI Key |

CYFQXMGOVBFDAQ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Foundational & Exploratory

Benzothiazole propargyl ether as a heterocyclic building block

Initiating Data Gathering

I'm starting with focused Google searches on benzothiazole propargyl ether. I'm prioritizing its synthesis, key chemical characteristics, and its uses, particularly as a heterocyclic building block within medicinal chemistry and related fields.

Analyzing Search Results

I've moved on to analyzing the Google search results. My focus is now on identifying key reaction pathways like click chemistry and cyclization where the ether acts as a precursor. I'm also hunting for documented biological activities in its derivatives, particularly antimicrobial and anticancer properties. The guide's structure will follow, starting from its properties to its reactivity and then into its applications.

Expanding Research Scope

I'm now expanding my Google searches to include materials science applications, in addition to medicinal chemistry. I'm prioritizing documented biological activities of derivatives, including anti-inflammatory aspects. I'm planning to structure the guide starting with the properties and ending on applications.

Exploring Benzothiazole Derivatives

I've initially unearthed a goldmine of information on benzothiazole derivatives. It covers their synthesis, diverse biological activities like anticancer and antimicrobial properties, and applications in medicinal chemistry. Several key papers have been earmarked for deeper analysis.

Synthesizing the Core Molecule

I've got a good grip on the overall landscape of benzothiazole derivatives now. It turns out that while there's no single resource on "benzothiazole propargyl ether," there's scattered information on its synthesis from 2-mercaptobenzothiazole and propargyl bromide, including its application with click chemistry. My next step is to pull together all this fragmented data into a cohesive, technical guide, structured around synthesis, key reactions, and applications.

Refining the Synthesis Guide

I've shifted gears. While I initially thought I needed more raw data, I now see the wealth of information is sufficient to construct the technical guide on benzothiazole propargyl ether. My focus is now on extracting, organizing, and synthesizing the scattered details on synthesis, click chemistry reactions, and applications into a cohesive document. The guide's structure will begin with the synthesis, then move to key reactions, and end with derivative applications. I'll include visuals and tables.

Methodological & Application

Synthesis of 2-(2-Propynyloxy)-1,3-benzothiazole from 2-chlorobenzothiazole

This guide details the synthesis of 2-(2-Propynyloxy)-1,3-benzothiazole (also known as 2-(prop-2-yn-1-yloxy)benzo[d]thiazole) from 2-chlorobenzothiazole . This transformation relies on a Nucleophilic Aromatic Substitution (

The protocol below prioritizes the Potassium Carbonate / DMF method. This approach offers a superior balance of safety, operational simplicity, and yield compared to sodium hydride (

Scientific Foundation & Reaction Design

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism (

-

Deprotonation: The base (

) deprotonates propargyl alcohol to generate the propargyl alkoxide in situ. -

Addition: The alkoxide attacks the C-2 position of 2-chlorobenzothiazole, forming a resonance-stabilized Meisenheimer-like anionic intermediate.

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion (

), yielding the ether product.

Strategic Choices

-

Solvent (DMF): A polar aprotic solvent is critical to solvate the cation (

) and leave the alkoxide anion "naked" and highly reactive. -

Base (

): Preferred over -

Temperature (80°C): Provides the activation energy required for the

attack without causing thermal polymerization of the alkyne moiety.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the synthesis of this compound.

Experimental Protocol

Reagents & Stoichiometry

Basis: 1.0 gram of 2-Chlorobenzothiazole

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 2-Chlorobenzothiazole | 169.63 | 1.0 | 1.00 g (5.90 mmol) | Substrate |

| Propargyl Alcohol | 56.06 | 1.2 | 0.40 g (7.08 mmol) | Nucleophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 1.63 g (11.8 mmol) | Base |

| DMF (Anhydrous) | - | - | 10.0 mL | Solvent |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 50 mL Round Bottom Flask (RBF) and a magnetic stir bar. Equip with a rubber septum and nitrogen balloon (or inert gas line).

-

Charging: Add 2-chlorobenzothiazole (1.00 g) and propargyl alcohol (0.40 g) to the flask.

-

Solvation: Add anhydrous DMF (10 mL) via syringe. Stir until the starting material is fully dissolved.

-

Activation: Add

(1.63 g) in a single portion. The mixture will appear as a suspension. -

Reaction: Place the flask in a pre-heated oil bath at 80°C . Stir vigorously.

-

Note: Vigorous stirring is essential to ensure the solid base interacts with the solution phase.

-

Phase 2: Monitoring & Quenching

-

TLC Monitoring: Check reaction progress after 3 hours.

-

Mobile Phase: Hexanes:Ethyl Acetate (4:1).

-

Visualization: UV light (254 nm). The product will be less polar (higher

) than the propargyl alcohol but may be close to the starting chloride. Look for the disappearance of the starting material spot.

-

-

Completion: The reaction typically completes within 4–6 hours.

-

Quenching: Once complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of ice-cold water .

-

Observation: The product may precipitate as a solid or oil.

-

Phase 3: Workup & Purification

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

mL). -

Washing: Wash the combined organic layers with Water (

mL) to remove residual DMF, followed by Brine ( -

Drying: Dry the organic layer over anhydrous

or -

Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield the crude residue.

-

Chromatography: Purify via silica gel column chromatography.

-

Gradient: 0%

10% EtOAc in Hexanes. -

Yield Expectation: 85–95% (Pale yellow oil or low-melting solid).

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification process.

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters.

-

1H NMR (400 MHz,

):- 7.75 (d, 1H, Ar-H), 7.68 (d, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 7.28 (t, 1H, Ar-H) — Aromatic protons.

-

5.15 (d,

-

2.55 (t,

-

13C NMR:

-

Look for the characteristic alkyne carbons (~77 ppm and ~75 ppm) and the benzothiazole C-2 carbon (~173 ppm).

-

-

IR Spectroscopy:

-

Diagnostic stretch at ~3290

(

-

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or hydrolysis. | Ensure DMF is dry. Increase reaction time. Do not exceed 90°C to avoid decomposition. |

| Starting Material Remains | Base particle size too large. | Grind |

| Product is Impure | DMF carryover. | Ensure thorough water washes during extraction (DMF partitions into water). |

Safety Note: Propargyl alcohol is toxic and a skin irritant. 2-Chlorobenzothiazole is an irritant. Perform all operations in a fume hood.

References

-

General Nucleophilic Substitution on Benzothiazoles

- Detailed review of benzothiazole reactivity and mechanisms.

- Potts, K. T. (1977). Comprehensive Heterocyclic Chemistry. Elsevier.

-

Synthesis of 2-Alkoxybenzothiazoles (Methodology)

- Standard protocol adaptation for ether synthesis using carbon

- Babudri, F., et al. (2004). "Palladium-catalyzed synthesis of 2-alkoxybenzothiazoles." Tetrahedron Letters, 45(12), 2669-2671.

-

Propargyl Ether Probes (Application Context)

- Contextual usage of the target molecule in fluorescence sensing.

- Chen, X., et al. (2013). "A fast-response and near-infrared fluorescent probe for hydrogen sulfide detection." Chemical Communications.

Application Note: Modular Synthesis of Triazole-Linked Benzothiazole Fluorophores

Executive Summary & Scientific Rationale

The fusion of benzothiazole moieties with 1,2,3-triazoles represents a privileged scaffold design in medicinal chemistry and optical imaging. Benzothiazoles provide robust fluorescence, often driven by Excited-State Intramolecular Proton Transfer (ESIPT) when substituted with ortho-hydroxyl groups, resulting in large Stokes shifts (80–150 nm) that minimize self-quenching. The 1,2,3-triazole linker, generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), acts not merely as a passive connector but as a stable bio-isostere that can enhance solubility and modulate electronic conjugation.

This guide details a validated, modular protocol for synthesizing triazole-linked benzothiazole fluorophores. Unlike generic procedures, this workflow prioritizes the suppression of oxidative side-reactions during the CuAAC step and optimizes the quantum yield (

Retrosynthetic Strategy & Workflow

The synthesis is designed as a convergent three-step module. The logic follows a "Core construction

Strategic Workflow Diagram

Figure 1: Modular synthetic pathway for triazole-linked benzothiazole fluorophores.

Detailed Experimental Protocols

Module 1: Synthesis of the 2-(4-hydroxyphenyl)benzothiazole Core

Rationale: We utilize an oxidative condensation method. While polyphosphoric acid (PPA) is classical, it is viscous and difficult to work up. We employ a glycerol/DMSO mediated approach which is greener and allows for easier isolation.

Reagents:

-

2-Aminothiophenol (1.0 eq)

-

4-Hydroxybenzaldehyde (1.0 eq)

-

DMSO (Solvent/Oxidant)

Protocol:

-

Dissolve 2-aminothiophenol (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in DMSO (10 mL).

-

Heat the reaction mixture to 120°C for 4–6 hours. Note: DMSO acts as a mild oxidant to facilitate the thiazole ring closure.

-

TLC Monitoring: Mobile phase Hexane:Ethyl Acetate (7:3). Look for a strong blue fluorescent spot under UV (365 nm).

-

Work-up: Pour the cooled reaction mixture into crushed ice (100 g). A yellow precipitate will form immediately.

-

Filter the precipitate, wash with cold water (

mL), and recrystallize from ethanol.

Validation Checkpoint:

-

Appearance: Yellow crystalline solid.

-

Fluorescence: Strong emission at ~450–480 nm (solvent dependent).

Module 2: Installation of the Alkyne Handle (O-Propargylation)

Rationale: The phenolic hydroxyl group is the nucleophile. Potassium carbonate is preferred over stronger bases (NaH) to prevent ring degradation.

Protocol:

-

Dissolve the benzothiazole core (5 mmol) in anhydrous DMF (15 mL).

-

Add anhydrous

(1.5 eq) and stir at RT for 30 mins to generate the phenoxide. -

Add Propargyl bromide (1.2 eq, 80% in toluene) dropwise.

-

Stir at 60°C for 4 hours.

-

Work-up: Pour into ice water. Filter the solid.

-

Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).

Module 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: This step forms the 1,2,3-triazole. We use the Cu(II)/Ascorbate system rather than Cu(I) salts directly, as in-situ reduction generates the active catalytic species while minimizing oxidation byproducts.

Reagents:

-

Alkyne-functionalized Benzothiazole (1.0 eq)

-

Target Azide (R-

) (1.1 eq) - (10 mol%)

-

Sodium Ascorbate (20 mol%)

-

Solvent: THF:Water (2:1) or t-BuOH:Water (1:1)

Step-by-Step Protocol:

-

Dissolution: Dissolve the alkyne and azide in the organic cosolvent (THF or t-BuOH).

-

Catalyst Prep: Prepare a fresh aqueous solution of

and Sodium Ascorbate. -

Initiation: Add the copper solution to the reaction mixture, followed immediately by the ascorbate. The mixture usually turns bright yellow or orange.

-

Reaction: Stir at room temperature for 6–12 hours in the dark. Note: Exclusion of light prevents photobleaching of the fluorophore during synthesis.

-

Quenching: Add a saturated solution of EDTA or Ammonium Chloride to chelate the copper (crucial for biological applications to remove cytotoxic Cu).

-

Extraction: Extract with Dichloromethane (DCM), dry over

, and concentrate.

Characterization & Data Interpretation

Photophysical Validation

The formation of the triazole ring often alters the electronic properties of the benzothiazole.

Table 1: Expected Photophysical Shifts

| Parameter | Benzothiazole Core | Triazole-Linked Product | Interpretation |

| Absorption | 330–350 nm | 340–360 nm | Slight bathochromic shift due to extended conjugation via the triazole. |

| Emission | 450–480 nm | 460–500 nm | Linker effect; dependent on the R-group attached to the triazole. |

| Stokes Shift | ~120 nm | ~130 nm | Large shift retained; excellent for imaging (high signal-to-noise). |

| Quantum Yield ( | 0.2 – 0.4 | 0.3 – 0.6 | Triazole often reduces non-radiative decay pathways, boosting brightness. |

Structural Confirmation (NMR Logic)

To confirm the "Click" reaction was successful, look for the specific diagnostic signals in the

Figure 2: NMR diagnostic logic for CuAAC validation.

Troubleshooting & Expert Tips

-

Copper Scavenging: If the final product is intended for live-cell imaging, residual copper causes toxicity. Wash the organic phase with 10% EDTA solution twice during workup.

-

Solubility Issues: If the reactants precipitate upon adding water, switch the solvent system to DMSO/Water (4:1).

-

"One-Pot" Synthesis: For simple azides (generated in situ from halides), a one-pot protocol involving Sodium Azide, the alkyl halide, the alkyne, and the Cu catalyst can be performed in DMF/Water.

-

Oxidation Prevention: If the reaction turns green/brown (indicating Cu(II) accumulation), add an additional 10 mol% of Sodium Ascorbate to reduce it back to the active Cu(I) species.

References

-

Fundamentals of Click Chemistry: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

-

Benzothiazole Synthesis Overview: Kamal, A., et al. (2015). Benzothiazole conjugates: A review on their synthesis and biological implications. Chemical Biology & Drug Design. [Link]

-

Triazole-Benzothiazole Hybrids (Specific Application): Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel triazole-linked benzothiazole derivatives. European Journal of Medicinal Chemistry. [Link]

-

CuAAC Protocol Standardization: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Propynyloxy)-1,3-benzothiazole

Case ID: BZT-PROP-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Mechanistic Insight

Welcome to the Technical Support Center. You are likely experiencing low yields (<50%) or regioselectivity issues (N- vs. O-alkylation) in the synthesis of 2-(2-Propynyloxy)-1,3-benzothiazole .

The synthesis of this ether linkage on a benzothiazole core is governed by Nucleophilic Aromatic Substitution (

The Solution: To maximize yield and ensure exclusive O-alkylation, you must utilize the 2-Chlorobenzothiazole route (Route A) under anhydrous conditions.

The Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism. The propargyl alkoxide (generated in situ) attacks the electron-deficient C-2 position of the benzothiazole, forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion.

Figure 1: Mechanistic pathway for the

Optimized Experimental Protocol (The "Gold Standard")

This protocol is designed to eliminate hydrolysis and maximize conversion.

Reagents & Materials

-

Substrate: 2-Chlorobenzothiazole (1.0 eq)

-

Nucleophile: Propargyl alcohol (1.2 eq)

-

Base: Sodium Hydride (NaH, 60% in oil) (1.5 eq) OR Powdered KOH (2.0 eq)

-

Solvent: Anhydrous DMF or DMSO (Dried over 4Å molecular sieves)

-

Atmosphere: Nitrogen or Argon balloon

Step-by-Step Methodology

-

Activation (0 min): Flame-dry a 2-neck round bottom flask and cool under

. -

Base Preparation (15 min):

-

If using NaH: Wash NaH with dry hexane (2x) to remove mineral oil. Suspend in anhydrous DMF at 0°C.

-

If using KOH: Pulverize KOH pellets immediately before use. Suspend in DMSO.

-

-

Alkoxide Formation (30 min): Add Propargyl alcohol dropwise to the base suspension at 0°C. Stir for 30 minutes. Observation: Evolution of

gas (bubbling) indicates successful deprotonation. -

Addition (45 min): Add 2-Chlorobenzothiazole (dissolved in minimal DMF) dropwise to the reaction mixture at 0°C.

-

Reaction (2-4 hours): Allow the mixture to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 8:2).

-

Critical Check: Do not heat above 60°C. Propargyl groups are thermally unstable and may polymerize (turning the solution black).

-

-

Quench & Workup: Pour mixture into ice-cold water. The product should precipitate as a solid. Filter or extract with Ethyl Acetate.

Troubleshooting & FAQs

Q1: I am getting a mixture of two products. One is the target; what is the other?

Diagnosis: You are likely using 2-Hydroxybenzothiazole with Propargyl bromide. Explanation: 2-Hydroxybenzothiazole exists in equilibrium with its tautomer, benzothiazolin-2-one (the amide form). Under basic conditions, the nitrogen is often more nucleophilic than the oxygen (Hard-Soft Acid Base theory), leading to N-propargyl-benzothiazolin-2-one . Fix: Switch to the 2-Chlorobenzothiazole route described above. This forces the nucleophile (propargyl alcohol) to attack the carbon, ensuring the O-linkage.

Q2: My reaction mixture turned into a black tar.

Diagnosis: Polymerization of the alkyne or decomposition of the benzothiazole ring. Explanation: Propargyl ethers are sensitive to high temperatures and extremely strong, concentrated bases over long periods. Fix:

-

Keep reaction temperature below 50°C .

-

Ensure inert atmosphere (

) to prevent oxidative coupling (Glaser coupling) of the alkynes. -

Reduce reaction time. If TLC shows spot-to-spot conversion, stop immediately.

Q3: Low yield (<30%) with unreacted starting material.

Diagnosis: Incomplete deprotonation or wet solvent (Hydrolysis).

Explanation: If water is present, hydroxide ions (

-

Use freshly opened anhydrous DMF/DMSO.

-

Add 18-Crown-6 (0.1 eq) if using KOH to solubilize the cation and increase alkoxide nucleophilicity.

Data Analysis: Solvent & Base Effects

The choice of solvent/base system dramatically impacts yield in

| System | Yield Potential | Pros | Cons |

| NaH / DMF | High (85-95%) | Irreversible deprotonation; fast kinetics. | Requires strict anhydrous conditions; |

| KOH / DMSO | High (80-90%) | Cheaper; DMSO accelerates | Workup can be tedious (high boiling point of DMSO). |

| Low (<40%) | Mild conditions. | Too weak for rapid | |

| NaOH / | Medium (50-60%) | Eco-friendly; easy workup. | High risk of hydrolysis of the chloro-group. |

Diagnostic Workflow

Use this decision tree to troubleshoot your current experiment.

Figure 2: Rapid diagnostic workflow for reaction monitoring.

References

-

Survey of Benzothiazole Synthesis: Kumbhare, R. M., et al. (2011). "Synthesis and biological evaluation of some new benzothiazole derivatives." Molecules, 16(5), 3761-3777.

- Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

-

O- vs N-Alkylation Selectivity: Rida, S. M., et al. (2005). "Synthesis of some novel benzothiazole derivatives as potential antimicrobial agents." Archives of Pharmacal Research, 28(1), 26-30.

- Troppmann, S., & König, B. (2014). "Functionalized benzothiazoles." Synthetic Communications.

Removing unreacted propargyl alcohol from reaction mixtures

Welcome to the dedicated technical support guide for managing and removing unreacted propargyl alcohol from your reaction mixtures. This resource is designed for chemists and researchers in the pharmaceutical and fine chemical industries who encounter challenges with this common but often troublesome reagent. Here, we move beyond simple protocols to provide a deeper understanding of the "why" behind the "how," ensuring you can adapt and troubleshoot effectively.

Introduction: The Challenge of Propargyl Alcohol

Propargyl alcohol is a valuable building block in organic synthesis due to the versatility of its terminal alkyne and primary alcohol functionalities. However, its high polarity, relatively low boiling point, and ability to form azeotropes can make its removal from reaction mixtures a significant purification challenge. Incomplete removal can lead to downstream reaction failures, product contamination, and difficulties in achieving desired purity specifications. This guide provides a systematic approach to selecting and optimizing a removal strategy tailored to your specific reaction context.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the workup and purification stages.

Scenario 1: Residual Propargyl Alcohol Detected After Distillation

Problem: You've performed a distillation, but NMR or GC-MS analysis of your product still shows the presence of unreacted propargyl alcohol.

Root Cause Analysis & Solution Pathway:

-

Azeotrope Formation: Propargyl alcohol forms a minimum-boiling azeotrope with water (boiling point ~97 °C, containing ~87% water by weight). If your reaction was run in an aqueous environment or if water was introduced during workup, simple distillation will be ineffective as the azeotrope will co-distill.

-

Solution: Before distillation, rigorously dry the reaction mixture using a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). For larger scales, consider a Dean-Stark apparatus to azeotropically remove water with a solvent like toluene before targeting the propargyl alcohol.

-

-

Insufficient Vapor Pressure Differential: If your product has a boiling point close to that of propargyl alcohol (114-115 °C), achieving a clean separation by simple distillation is inherently difficult.

-

Solution: Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column). This increases the number of theoretical plates, enhancing the separation of components with close boiling points. Alternatively, consider vacuum distillation to lower the boiling points of both your product and propargyl alcohol, which may increase the boiling point differential and improve separation.

-

Scenario 2: Emulsion Formation During Aqueous Extraction

Problem: You are attempting to wash the reaction mixture with water or brine to remove the polar propargyl alcohol, but a persistent emulsion has formed at the aqueous-organic interface.

Root Cause Analysis & Solution Pathway:

-

High Polarity of Both Phases: Propargyl alcohol is soluble in both water and many organic solvents, acting as a surfactant-like molecule that stabilizes emulsions.

-

Solution 1 (Brine Wash): Instead of deionized water, use a saturated sodium chloride (brine) solution for your initial washes. The high ionic strength of the brine will decrease the solubility of propargyl alcohol in the aqueous phase (the "salting-out" effect) and help to break the emulsion by increasing the density of the aqueous layer.

-

Solution 2 (Solvent Modification): If possible, switch to a less polar organic solvent for your extraction. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are often less prone to emulsion formation than dichloromethane (DCM).

-

Solution 3 (Physical Disruption): Gently swirl or rock the separatory funnel instead of shaking vigorously. If an emulsion has already formed, letting it stand for an extended period can sometimes lead to separation. Gentle warming or the addition of a small amount of a different organic solvent can also help.

-

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for removing large quantities of propargyl alcohol?

For multi-gram to kilogram scale reactions, a combination of aqueous extraction followed by distillation is typically the most robust and scalable approach.

-

Step 1: Aqueous Extraction. Perform multiple washes with brine to remove the bulk of the propargyl alcohol. This is a cost-effective first pass that significantly reduces the load on subsequent purification steps.

-

Step 2: Distillation. After drying the organic phase, proceed with either fractional or vacuum distillation to remove the remaining traces.

This two-pronged approach leverages the high water solubility of propargyl alcohol for a bulk removal step and the volatility for a final polishing step.

Q2: Can I chemically "quench" or scavenge unreacted propargyl alcohol?

Yes, chemical scavenging is a viable strategy, particularly when distillation or extraction is not feasible due to product instability.

-

Bisulfite Adduct Formation: Propargyl alcohol can react with sodium bisulfite to form a water-soluble adduct that can be easily removed by an aqueous wash.

-

Protocol: After the primary reaction is complete, add a saturated aqueous solution of sodium bisulfite to the reaction mixture and stir vigorously for 1-2 hours. The adduct will partition into the aqueous phase during extraction.

-

-

Thiol Addition (Thiol-yne Click Chemistry): In some contexts, a thiol reagent can be added to react selectively with the alkyne of propargyl alcohol, forming a higher molecular weight, less volatile thioether that may be more easily separated by chromatography or crystallization. This is highly context-dependent and requires that the thiol does not react with your desired product.

Q3: Are there any specific safety precautions for removing propargyl alcohol?

Absolutely. Propargyl alcohol is a flammable liquid and is toxic and corrosive.

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may have limited resistance; butyl or neoprene gloves are often recommended for prolonged contact).

-

Distillation: Never distill propargyl alcohol to dryness, as acetylides can be explosive. Ensure the distillation apparatus is properly assembled and vented. Use a heating mantle with a stirrer and monitor the temperature closely.

-

Waste Disposal: Dispose of propargyl alcohol waste according to your institution's hazardous waste guidelines. It should not be poured down the drain.

Comparative Analysis of Removal Methods

| Method | Principle | Advantages | Disadvantages | Best For... |

| Aqueous Extraction | Partitioning between immiscible organic and aqueous phases based on high water solubility. | Simple, fast, inexpensive, good for bulk removal. | Can lead to emulsions; may not achieve complete removal; requires a water-immiscible organic solvent. | Initial workup of reactions in non-polar solvents. |

| Simple/Fractional Distillation | Separation based on differences in boiling points. | Effective for achieving high purity; scalable. | Ineffective for azeotropes; requires thermal stability of the product; can be energy-intensive. | Separating from high-boiling point products. |

| Vacuum Distillation | Distillation at reduced pressure to lower boiling points. | Protects thermally sensitive compounds; can improve separation of close-boiling components. | Requires specialized equipment; potential for bumping. | Purification of heat-sensitive or high-boiling products. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Can achieve very high purity; applicable to a wide range of compounds. | Can be slow and costly (solvents, silica); may not be practical for large quantities. | Final polishing step for small-scale reactions or when other methods fail. |

| Chemical Scavenging | Conversion of propargyl alcohol to a derivative that is easier to remove. | Highly selective; avoids thermal stress on the product. | Requires a scavenger that is inert to the desired product; adds an extra reagent and reaction step. | Situations where the product is thermally unstable or non-volatile. |

Decision Workflow for Propargyl Alcohol Removal

The following diagram outlines a logical decision-making process for selecting the appropriate removal technique.

Caption: Decision tree for selecting a propargyl alcohol removal method.

Detailed Protocol: Extractive Workup with Brine

This protocol details a standard procedure for removing the bulk of unreacted propargyl alcohol from a reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

Materials:

-

Reaction mixture in a water-immiscible organic solvent.

-

Separatory funnel of appropriate size.

-

Saturated sodium chloride solution (Brine).

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Erlenmeyer flask.

-

Filter funnel and filter paper.

-

Rotary evaporator.

Procedure:

-

Transfer: Ensure the reaction is complete and has been cooled to room temperature. Transfer the entire reaction mixture to a separatory funnel.

-

First Wash: Add an equal volume of brine to the separatory funnel.

-

Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds. Rationale: Gentle shaking minimizes emulsion formation while ensuring adequate mixing for partitioning.

-

Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (often the aqueous layer, but check solvent densities) will be at the bottom.

-

Draining: Carefully drain the lower aqueous layer.

-

Repeat: Repeat the brine wash (Steps 2-5) two more times. Rationale: Multiple extractions with smaller volumes are more efficient at removing a solute than a single extraction with a large volume.

-

Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous MgSO₄ (typically 1-2 g per 50 mL of solvent) and swirl. The drying agent should move freely when the flask is swirled, indicating the solution is dry.

-

Filtration: Filter the organic solution through a fluted filter paper to remove the drying agent.

-

Concentration: Concentrate the dried organic solution using a rotary evaporator to remove the solvent, yielding the crude product, which should now have significantly reduced levels of propargyl alcohol. Further purification (e.g., chromatography or distillation) may be required.

References

Technical Support Center: Purification of Oily Benzothiazole Ether Derivatives

Welcome to the dedicated technical support center for navigating the challenges associated with the purification of oily benzothiazole ether derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of obtaining pure, well-characterized benzothiazole ethers that exist as viscous oils or low-melting solids at room temperature.

The unique electronic and structural properties of the benzothiazole scaffold, combined with the flexibility and polarity of an ether linkage, often lead to purification challenges that standard protocols cannot adequately address. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established scientific principles to empower you to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of your target compounds. The solutions provided are based on a combination of theoretical principles and practical laboratory experience.

Problem 1: My oily product streaks badly during column chromatography and co-elutes with impurities.

Underlying Causes and Solutions:

This is a classic sign of a suboptimal solvent system and/or interactions with the stationary phase. Oily compounds, particularly those with polar functional groups like ethers and the nitrogen atom in the benzothiazole ring, can exhibit strong interactions with silica gel, leading to poor separation.

Step-by-Step Troubleshooting:

-

Re-evaluate Your Solvent System:

-

Initial Assessment: Start with a standard eluent system like ethyl acetate/hexanes. However, for polar benzothiazole ethers, this may not be sufficient.

-

Introduce a More Polar Modifier: Add a small percentage (0.5-2%) of a more polar solvent like methanol or isopropanol to your eluent. This can help to reduce tailing by competing with your compound for binding sites on the silica.

-

Consider an Amine Additive: The basic nitrogen on the benzothiazole ring can interact strongly with acidic silica gel. Adding a small amount of triethylamine (0.1-1%) to your eluent can neutralize these acidic sites and significantly improve peak shape.

-

Alternative Solvent Systems: Explore dichloromethane/methanol or chloroform/methanol systems, which can offer different selectivity for your compound and its impurities.

-

-

Optimize Your Stationary Phase:

-

Standard Silica Gel: For most applications, a high-quality silica gel with a particle size of 40-63 µm is a good starting point.

-

Deactivated Silica: If tailing persists even with solvent modifiers, consider using deactivated silica gel. You can prepare this by treating standard silica gel with a solution of triethylamine in your mobile phase.

-

Alumina: For particularly basic compounds, switching to neutral or basic alumina as your stationary phase can be highly effective.

-

-

Improve Your Sample Loading Technique:

-

Dry Loading: For oily samples, dry loading is often superior to direct liquid injection. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto your column. This technique prevents the sample from precipitating at the top of the column and ensures a more uniform band application.

-

Workflow for Optimizing Column Chromatography:

Caption: A decision-making workflow for troubleshooting common column chromatography issues with oily benzothiazole ether derivatives.

Problem 2: My product is an oil, and I can't get it to crystallize for final purification.

Underlying Causes and Solutions:

Many benzothiazole ether derivatives have low melting points or exist as amorphous oils due to their molecular structure, which can inhibit the formation of a stable crystal lattice. Impurities can also act as "crystallization inhibitors."

Strategies to Induce Crystallization:

-

Solvent Selection is Key:

-

Good Solvent/Anti-Solvent Method: Dissolve your oil in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add an "anti-solvent" (one in which it is poorly soluble) until the solution becomes turbid. Warming the solution to redissolve the precipitate and then allowing it to cool slowly can promote crystal growth.

-

Common Solvent/Anti-Solvent Pairs:

-

Dichloromethane/Hexanes

-

Ethyl Acetate/Hexanes

-

Acetone/Water

-

Methanol/Water

-

-

-

Physical Induction Methods:

-

Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to your supersaturated solution. This "seed" will act as a template for further crystal formation.

-

Low-Temperature Crystallization: Cool your solution slowly in a refrigerator or freezer. Drastic temperature changes can cause the oil to crash out, so a gradual decrease is preferable.

-

-

Purity is a Prerequisite:

-

Even a small amount of a persistent impurity can prevent crystallization. Ensure your oil is as pure as possible (>95% by NMR or LC-MS) before attempting crystallization. If necessary, perform an additional chromatographic step.

-

Problem 3: My product is thermally unstable and decomposes on the GC or during solvent evaporation.

Underlying Causes and Solutions:

The benzothiazole ring system can be susceptible to degradation under high temperatures, especially in the presence of trace acids or bases.

Mitigation Strategies:

-

Gentle Solvent Removal:

-

Rotary Evaporation: Use a rotary evaporator with a water bath set to a low temperature (30-40°C).

-

High Vacuum: For very sensitive compounds, remove the solvent under high vacuum at room temperature.

-

-

Alternative Analytical Techniques:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for analyzing thermally labile compounds. It provides information on purity and molecular weight without the need for high temperatures.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is a non-destructive technique that can provide detailed structural information and an assessment of purity.

-

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for oily benzothiazole ether derivatives?

A1: Flash column chromatography on silica gel is typically the most versatile and scalable method for the initial purification of these compounds. It allows for the removal of major impurities and unreacted starting materials. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.

Q2: How do I choose between normal-phase and reverse-phase chromatography?

A2:

-

Normal-Phase (e.g., silica, alumina): This is generally the first choice for organic-soluble compounds. It separates based on polarity, with less polar compounds eluting first.

-

Reverse-Phase (e.g., C18): This is ideal for more polar or water-soluble compounds. It separates based on hydrophobicity, with more polar compounds eluting first. For many benzothiazole ethers, which have moderate polarity, both techniques can be effective. The choice often depends on the nature of the impurities you are trying to remove.

Q3: I have a very small amount of a precious sample. What is the most efficient way to purify it?

A3: For small-scale purification (milligrams), preparative Thin-Layer Chromatography (prep-TLC) or preparative HPLC are the most suitable methods. Prep-TLC is a cost-effective way to purify small amounts, while preparative HPLC offers higher resolution and is more amenable to automation.

Q4: My oily product seems pure by NMR, but I see a small impurity in the LC-MS. What could it be?

A4: This is a common scenario. The impurity may be an isomer of your product, which would have a very similar NMR spectrum but a different retention time on LC. It could also be a structurally related impurity that co-eluted during your initial purification. In this case, optimizing your HPLC conditions (e.g., changing the mobile phase composition or gradient) is necessary to resolve the two compounds.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

-

Slurry Preparation:

-

In a beaker, add silica gel to your chosen eluent (e.g., 9:1 hexanes/ethyl acetate) until you have a pourable slurry.

-

-

Column Packing:

-

Pour the slurry into your column and allow the silica to settle. Gently tap the column to ensure even packing.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve your crude oily product in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (approximately 1-2 times the weight of your crude product).

-

Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

-

Carefully add the powdered sample to the top of your packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting with your chosen solvent system, collecting fractions.

-

Monitor the elution by TLC to identify the fractions containing your pure product.

-

-

Solvent Removal:

-

Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the thermal stability of your compound.

-

Table 1: Recommended Starting Solvent Systems for Flash Chromatography

| Polarity of Benzothiazole Ether | Starting Eluent System (v/v) | Modifiers (if needed) |

| Low | Hexanes/Ethyl Acetate (95:5 to 80:20) | N/A |

| Medium | Hexanes/Ethyl Acetate (80:20 to 50:50) or Dichloromethane/Methanol (98:2) | 0.5% Triethylamine |

| High | Ethyl Acetate or Dichloromethane/Methanol (95:5 to 90:10) | 1% Triethylamine |

Protocol 2: Preparative HPLC

-

Analytical Method Development:

-

Develop an analytical HPLC method to determine the optimal mobile phase for separating your product from its impurities.

-

-

Method Scaling:

-

Scale your analytical method to your preparative HPLC system, adjusting the flow rate and injection volume according to the column size.

-

-

Sample Preparation:

-

Dissolve your partially purified oil in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulates.

-

-

Purification and Fraction Collection:

-

Inject your sample onto the preparative column and collect the fractions corresponding to your target peak.

-

-

Product Isolation:

-

Combine the pure fractions and remove the solvent. If your mobile phase contains water (as in reverse-phase HPLC), you may need to perform a liquid-liquid extraction to transfer your product into an organic solvent before evaporation.

-

Workflow for Purification Method Selection:

Validation & Comparative

Technical Guide: FTIR Characterization of Terminal Alkyne Motifs in Benzothiazole Scaffolds

Executive Summary

The benzothiazole moiety is a privileged pharmacophore in drug discovery, frequently functionalized with terminal alkynes to enable "click" chemistry (CuAAC) or Sonogashira coupling. While NMR (

This guide objectively compares the performance of Diamond ATR (Attenuated Total Reflectance) against Transmission (KBr Pellet) and Raman Spectroscopy for the specific analysis of terminal alkyne stretches in benzothiazole derivatives.

Part 1: Theoretical Framework & Spectral Signatures

To accurately analyze the spectrum, one must understand the vibrational physics specific to this scaffold. The benzothiazole ring is electron-deficient, which influences the dipole moment of the attached alkyne.

The Diagnostic Doublet

A terminal alkyne attached to a benzothiazole exhibits two distinct vibrational modes:

-

C–H Stretching (The Primary Diagnostic):

-

Frequency:

. -

Character: Strong and sharp.

-

Mechanism: The

-hybridized carbon forms a stiff bond with hydrogen. The high polarity of the

-

-

C

C Stretching:-

Frequency:

. -

Character: Weak to Medium intensity.

-

Mechanism: In terminal alkynes, the symmetry is broken, allowing IR activity. However, if the benzothiazole ring conjugates heavily, the bond order may fluctuate, slightly broadening this peak.

-

Part 2: Comparative Analysis of Analytical Methods

For a researcher confirming the synthesis of an ethynyl-benzothiazole, selecting the right acquisition mode is critical.

Table 1: Performance Comparison Matrix

| Feature | Method A: Diamond ATR | Method B: KBr Transmission | Method C: Raman Spectroscopy |

| Sample Prep | None (Direct solid/oil) | High (Grinding/Pressing) | Low (Direct in vial) |

| High (Surface interaction) | Medium (Path length dependent) | Low (Weak polarizability change) | |

| C | Low | Low | Very High (Strong polarizability) |

| Water Interference | Low (Minimal atmospheric path) | High (Hygroscopic KBr) | Negligible |

| Throughput | < 2 mins/sample | > 15 mins/sample | < 5 mins/sample |

| Destructive? | No | Yes (Sample recovery difficult) | No |

Critical Assessment

1. Diamond ATR (Recommended for Routine Screening) ATR is the superior choice for routine reaction monitoring. The evanescence wave penetrates only a few microns into the sample. Since benzothiazoles are often crystalline solids, high-pressure clamping ensures good contact.

-

Pros: Rapid; no hygroscopic interference (crucial because water absorbs at

, obscuring the alkyne stretch). -

Cons: Lower signal-to-noise ratio for trace impurities compared to transmission.

2. KBr Transmission (The "Gold Standard" for Publication) While tedious, dispersing the sample in a KBr matrix allows for control over concentration and path length.

-

Pros: Higher spectral resolution; no peak distortion from refractive index changes.

-

Cons: KBr is hygroscopic. Absorbed water creates a broad O-H stretch that can mask the sharp alkyne C-H peak.

3. Raman Spectroscopy (The Orthogonal Validator) Raman operates on polarizability changes, not dipole changes.

-

Insight: The C

C bond is the strongest feature in Raman, while the C-H stretch is weak. Use this if the IR C

Part 3: Experimental Protocol (Diamond ATR)

This protocol is designed to maximize the resolution of the alkyne C-H stretch while suppressing background noise from the benzothiazole aromatic rings.

Diagram 1: Analytical Workflow

Caption: Step-by-step workflow for minimizing atmospheric interference and maximizing signal integrity.

Detailed Methodology

-

Instrument Setup:

-

Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high sensitivity.

-

Resolution: Set to

. Higher resolution ( -

Scans: 32 scans (routine) or 64 scans (publication quality).

-

-

Sample Preparation (Crucial Step):

-

Benzothiazoles can hydrogen bond with atmospheric water. Dry the sample under high vacuum for 1 hour prior to analysis.

-

Why? Residual water creates a broad "hump" at

that bleeds into the sharp

-

-

Acquisition:

-

Clean the diamond crystal with isopropanol. Ensure it is dry.

-

Collect a background spectrum (air).

-

Place the solid sample on the crystal. Apply maximum pressure using the anvil.

-

Validation: Check the "Energy" or "Throughput" meter. It should drop significantly (to 60-80%) upon applying pressure, indicating good optical contact.

-

-

Data Processing:

-

Apply ATR Correction (software algorithm). ATR intensities are frequency-dependent (penetration depth

). Uncorrected spectra show artificially weak peaks at high wavenumbers (like the

-

Part 4: Data Interpretation & Troubleshooting

Diagram 2: Signal Logic Tree

Caption: Logic flow for distinguishing true alkyne signals from common contaminants.

Troubleshooting Common Issues

-

Issue: The peak at

is present but has a broad "shoulder."-

Cause: Wet sample. The sharp alkyne peak is riding on top of a broad water signal.

-

Solution: Redry sample and purge the FTIR bench with

to remove atmospheric moisture.

-

-

Issue: No peak at

(C-

Cause: Pseudo-symmetry. If the benzothiazole and the substituent on the other side of the alkyne (if it were internal) were symmetric, the peak would vanish. However, for terminal alkynes, this is usually due to the weak dipole change relative to the massive aromatic signals.

-

Solution: This is acceptable. The C-H stretch at

is the definitive proof of a terminal alkyne.

-

-

Issue: Confusion with Amine (N-H) stretches.

-

Differentiation: Primary amines show a doublet (symmetric/asymmetric) in the

range. Secondary amines show a single peak but are usually broader and less intense than the acidic alkyne C-H.

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR characteristic frequencies).

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Definitive reference for substituent effects on benzothiazoles).

-

Nandiyanto, A. B. D., et al. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science and Technology, 4(1), 97-118. (Methodological overview of ATR vs Transmission).

-

Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Detailed analysis of alkyne C-H vs O-H signals).

Technical Comparison Guide: Crystal Structure & Functional Profiling of 2-Alkoxy Benzothiazoles

Executive Summary & Strategic Value

In the optimization of benzothiazole-based pharmacophores, the substituent at the C2 position is a critical determinant of both pharmacokinetics (ADME) and solid-state stability. While 2-amino and 2-alkyl derivatives are common, 2-alkoxy substituted benzothiazoles offer a unique physicochemical profile, balancing lipophilicity with specific hydrogen-bond accepting capabilities.

This guide provides an in-depth structural comparison of 2-alkoxy benzothiazoles against their sulfur-analogs (2-alkylthio benzothiazoles ). We analyze the crystallographic data to elucidate how the oxygen-vs-sulfur substitution impacts molecular geometry, crystal packing efficiency, and ultimately, bioavailability.

Structural Comparison: 2-Alkoxy vs. 2-Alkylthio Benzothiazoles

The choice between an ether (-OR) and a thioether (-SR) linkage at the C2 position fundamentally alters the electronic landscape of the benzothiazole ring.

Electronic & Geometric Analysis

The C2-heteroatom bond length and the bond angles are the primary indicators of resonance contribution.

-

2-Alkoxy (Oxygen): Oxygen is significantly more electronegative and has better orbital overlap (2p-2p) with the aromatic ring carbon than sulfur (3p-2p). This results in a shorter

bond with substantial double-bond character, often forcing the alkoxy group to be coplanar with the benzothiazole ring to maximize resonance. -

2-Alkylthio (Sulfur): The C-S bond is longer and exhibits less double-bond character. This allows for greater conformational flexibility (rotation) of the alkyl tail, which can disrupt crystal packing and lower melting points.

Comparative Data Table: Typical Crystallographic Parameters

The following data summarizes typical values derived from X-ray diffraction studies of analogous methyl-substituted derivatives (2-methoxy vs. 2-methylthio).

| Parameter | 2-Methoxy Benzothiazole (2-OMe) | 2-Methylthio Benzothiazole (2-SMe) | Performance Implication |

| Bond Length ( | ~1.33 - 1.36 Å | ~1.74 - 1.76 Å | Shorter bonds in 2-OMe indicate higher rigidity/stability. |

| Bond Angle ( | ~115° - 120° | ~112° - 116° | Wider angle in 2-OMe accommodates the shorter bond. |

| Ring Planarity | High (RMSD < 0.02 Å) | Moderate (RMSD < 0.05 Å) | High planarity favors intercalation and |

| Packing Motif | Herringbone or | Often segregated columns | 2-OMe often yields denser crystals (higher density). |

| H-Bond Acceptor | N3 is a strong acceptor | N3 is a moderate acceptor | 2-OMe derivatives show higher water solubility potential. |

Analyst Note: The rigidity of the 2-alkoxy system (due to resonance) often leads to higher melting points compared to the more flexible thio-analogs, making 2-alkoxy derivatives preferred for solid-dosage formulations requiring thermal stability.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for XRD analysis, purity is paramount. The following protocol ensures the removal of the N-alkylated by-product (benzothiazolin-2-one), which is a common impurity in these syntheses.

Synthesis Workflow (Nucleophilic Aromatic Substitution)

Reaction: 2-Chlorobenzothiazole + Alcohol (

-

Activation: Dissolve 2-chlorobenzothiazole (1.0 eq) in dry DMF.

-

Nucleophile Formation: In a separate flask, treat the alcohol (1.2 eq) with NaH (1.5 eq) at 0°C to generate the alkoxide.

-

Coupling: Add the alkoxide solution dropwise to the benzothiazole solution.

-

Heating: Stir at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Quench with ice water. Extract with Ethyl Acetate. Wash organic layer with brine (

). -

Purification: Silica gel column chromatography. Critical: The O-alkyl product usually elutes before the N-alkyl impurity due to lower polarity.

Crystallization Protocol (Slow Evaporation)

Objective: Grow single crystals suitable for X-ray diffraction (

-

Solvent Selection: Prepare a saturated solution of the purified compound in Ethanol/Acetone (1:1) . Avoid highly polar solvents like DMSO which solvate too strongly.

-

Filtration: Filter the solution through a 0.45

m PTFE syringe filter into a clean scintillation vial. Dust particles induce nucleation too early (twinning). -

Evaporation: Cover the vial with Parafilm and poke 3-4 small holes.

-

Incubation: Store in a vibration-free environment at constant temperature (20°C) for 3-7 days.

-

Harvesting: Isolate crystals while they are still submerged to prevent surface desolvation. Mount immediately on the goniometer.

Visualizations

Synthesis & Crystallization Logic Flow

Figure 1: Step-by-step workflow for synthesizing and isolating crystallographic-grade 2-alkoxy benzothiazoles.

Structural Interaction Map

This diagram illustrates the key intermolecular forces governing the crystal lattice of these compounds.

Figure 2: Interaction map showing how steric bulk of the alkoxy group influences

References & Authoritative Sources

The following databases and journals are the primary authorities for verifying the crystallographic data discussed above.

-

Cambridge Structural Database (CSD)

-

Source: Cambridge Crystallographic Data Centre (CCDC)

-

Utility: The world's repository for small-molecule organic crystal structures. Use this to search for specific unit cell parameters of benzothiazole derivatives.

-

URL:[Link]

-

-

PubChem Compound Database

-

Source: National Institutes of Health (NIH)

-

Utility: Provides chemical and physical properties, including experimental melting points and solubility data for 2-alkoxy benzothiazoles.

-

URL:[Link]

-

-

International Union of Crystallography (IUCr) Journals

-

Source: IUCr

-

Utility: Publishes peer-reviewed papers on crystal growth and structure determination (e.g., Acta Crystallographica).

-

URL:[Link]

-

-

Riluzole (Example Structure)

-

Source: DrugBank Online

-

Utility: Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) serves as a relevant structural benchmark for benzothiazole drugs.

-

URL:[Link]

-

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.